

Application Notes and Protocols for AZD6918 Administration in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the Trk (Tropomyosin receptor kinase) inhibitor, **AZD6918**, in mouse xenograft models of neuroblastoma. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

AZD6918 is an orally available and selective inhibitor of Trk tyrosine kinases.[1][2] The Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are activated by neurotrophins and play a crucial role in the growth and survival of tumor cells in various cancers, including neuroblastoma.[3][4] **AZD6918** functions by binding to Trk, thereby preventing neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that express Trk.[3] In preclinical neuroblastoma models, **AZD6918** has been shown to enhance the antitumor effects of conventional chemotherapy agents like etoposide, even when it does not exhibit significant single-agent efficacy in vivo.[3][5]

Mechanism of Action: Trk Signaling Inhibition

AZD6918 targets the Trk signaling pathway. In neuroblastoma, the Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway is often implicated in promoting cell survival and chemoresistance. Upon BDNF binding, TrkB dimerizes and autophosphorylates, initiating a

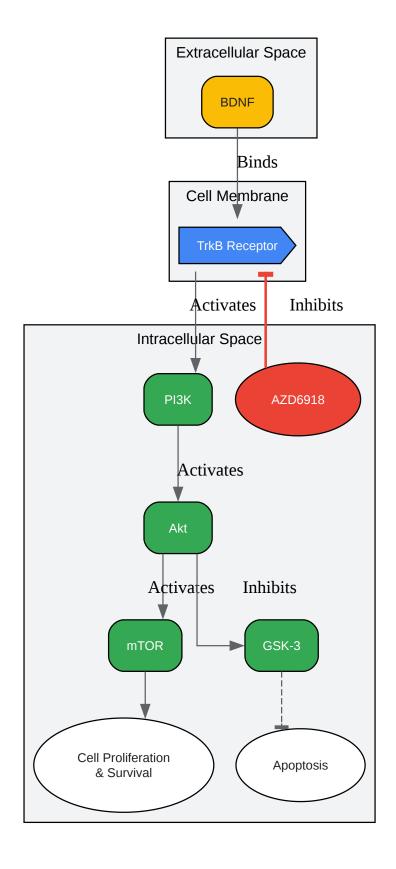


Methodological & Application

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cascade of downstream signaling events. Key among these are the PI3K/Akt/mTOR and MAPK pathways, which regulate cell proliferation, survival, and differentiation. **AZD6918**'s inhibition of TrkB phosphorylation effectively blocks these downstream signals, leading to reduced tumor cell viability and an increased sensitivity to cytotoxic drugs.





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Figure 1: AZD6918 Mechanism of Action.



Data Presentation: In Vivo Efficacy of AZD6918 in Neuroblastoma Xenografts

The following tables summarize the quantitative data from a key preclinical study evaluating **AZD6918** as a single agent and in combination with etoposide in a TB3 neuroblastoma mouse xenograft model.[3]

Table 1: Single Agent Activity of AZD6918 on Tumor Growth

Treatment Group	Dose	Administration Route	Schedule	Day 29 Tumor Growth Inhibition (%)
Vehicle Control	-	Oral Gavage	Twice a day, 7 days/week	0
AZD6918	70 mg/kg	Oral Gavage	Twice a day, 7 days/week	17
AZD6918	100 mg/kg	Oral Gavage	Twice a day, 7 days/week	Not statistically significant

Table 2: Combination Therapy of AZD6918 and Etoposide on Tumor Growth



Treatment Group	Dose	Administration Route	Schedule	Day 29 Tumor Growth Inhibition (%)
Vehicle Control	-	-	-	0
Etoposide	10 mg/kg	Intraperitoneal	3 times/week	Not statistically significant
AZD6918 + Etoposide	70 mg/kg + 10 mg/kg	Oral Gavage + Intraperitoneal	AZD6918: Twice a day, 7 days/week; Etoposide: 3 times/week	40
Etoposide	20 mg/kg	Intraperitoneal	3 times/week	68
AZD6918 + Etoposide	70 mg/kg + 20 mg/kg	Oral Gavage + Intraperitoneal	AZD6918: Twice a day, 7 days/week; Etoposide: 3 times/week	88

Table 3: Effect of AZD6918 and Etoposide Combination on Median Survival

Treatment Group	Dose	Median Survival (days)
Control	-	22
Etoposide	10 mg/kg	32.5
AZD6918	70 mg/kg	24.5
AZD6918 + Etoposide	70 mg/kg + 10 mg/kg	34

Experimental Protocols

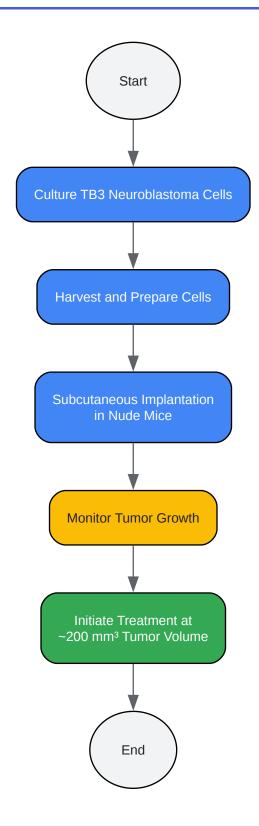
The following protocols are based on the methodology described by Li et al. (2015) for establishing and treating a neuroblastoma xenograft model with **AZD6918**.[3]



Protocol 1: Establishment of Neuroblastoma Xenografts

- 1. Cell Line and Culture:
- Cell Line: TB3 human neuroblastoma cells (TrkB-expressing).
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- 2. Animal Model:
- Species: Athymic nude mice (nu/nu).
- · Sex: Female.
- Age: 4-5 weeks.
- 3. Tumor Cell Implantation:
- Harvest TB3 cells during the logarithmic growth phase.
- Wash the cells with Hank's Balanced Salt Solution (HBSS).
- Resuspend the cells in a 1:1 mixture of HBSS and Matrigel.
- Inject 100 μL of the cell suspension, containing 4 x 10⁶ cells, subcutaneously into the right flank of each mouse.
- 4. Tumor Growth Monitoring:
- · Monitor the mice for tumor formation.
- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (length x width²) / 2.
- Initiate treatment when tumors reach an approximate volume of 200 mm³.





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Figure 2: Neuroblastoma Xenograft Establishment Workflow.

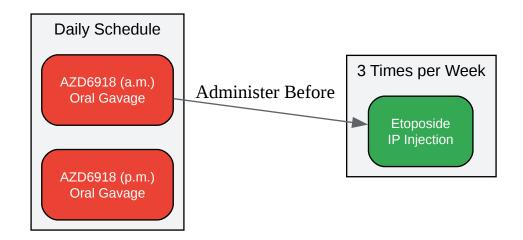


Protocol 2: Preparation and Administration of AZD6918 and Etoposide

- 1. Preparation of AZD6918 for Oral Gavage:
- AZD6918 is a hydrophobic compound. A common vehicle for oral gavage of such compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 1% Tween-80 in saline.
- To prepare, weigh the required amount of AZD6918 and suspend it in the vehicle to achieve the desired concentration for dosing (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse receiving 0.2 mL).
- Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- 2. Preparation of Etoposide for Intraperitoneal Injection:
- Etoposide can be diluted in sterile saline to the desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
- 3. Administration Schedule:
- AZD6918: Administer orally via gavage twice daily, seven days a week.
- Etoposide: Administer via intraperitoneal injection three times a week.
- Combination Therapy: On the days of etoposide administration, it is recommended to
 administer one of the daily AZD6918 doses prior to the etoposide injection to ensure the Trk
 inhibitor is present at the time of chemotherapy.
- 4. Efficacy Assessment:
- Continue to monitor tumor volume throughout the treatment period.
- Monitor animal body weight and overall health as indicators of toxicity.



- At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-TrkB, p-Akt).
- Kaplan-Meier survival analysis can also be performed.



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Figure 3: Combination Dosing Schedule.

Conclusion

The administration of **AZD6918** in combination with etoposide demonstrates a significant enhancement of anti-tumor activity in a neuroblastoma xenograft model.[3] The protocols outlined above provide a detailed methodology for replicating these findings and for further investigation into the therapeutic potential of Trk inhibitors in neuroblastoma and other Trk-dependent malignancies. Careful adherence to these protocols will ensure the generation of robust and reproducible preclinical data.

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